molecular formula C10H16N4O B2955163 2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide CAS No. 2408964-57-6

2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B2955163
CAS No.: 2408964-57-6
M. Wt: 208.265
InChI Key: ZFKONANSUMOAHQ-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of 1,5-dimethylpyrazole with an appropriate pyrrolidine derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethylpyrazole: Shares the pyrazole ring but lacks the pyrrolidine moiety.

    Pyrrolidine-1-carboxamide: Contains the pyrrolidine ring but lacks the pyrazole moiety.

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to the combination of the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and reactivity, making it a versatile compound in various research fields .

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-8(6-12-13(7)2)9-4-3-5-14(9)10(11)15/h6,9H,3-5H2,1-2H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKONANSUMOAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CCCN2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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